Pentane-2,3-diol Pentane-2,3-diol
Brand Name: Vulcanchem
CAS No.: 42027-23-6
VCID: VC1634059
InChI: InChI=1S/C5H12O2/c1-3-5(7)4(2)6/h4-7H,3H2,1-2H3
SMILES: CCC(C(C)O)O
Molecular Formula: C5H12O2
Molecular Weight: 104.15 g/mol

Pentane-2,3-diol

CAS No.: 42027-23-6

Cat. No.: VC1634059

Molecular Formula: C5H12O2

Molecular Weight: 104.15 g/mol

* For research use only. Not for human or veterinary use.

Pentane-2,3-diol - 42027-23-6

Specification

CAS No. 42027-23-6
Molecular Formula C5H12O2
Molecular Weight 104.15 g/mol
IUPAC Name pentane-2,3-diol
Standard InChI InChI=1S/C5H12O2/c1-3-5(7)4(2)6/h4-7H,3H2,1-2H3
Standard InChI Key XLMFDCKSFJWJTP-UHFFFAOYSA-N
SMILES CCC(C(C)O)O
Canonical SMILES CCC(C(C)O)O

Introduction

Physical and Chemical Properties

Pentane-2,3-diol (CAS 42027-23-6) is a colorless viscous liquid with a mild, sweet odor at room temperature. It is soluble in water due to the presence of hydroxyl groups, which can form hydrogen bonds with water molecules . The compound has a molecular formula of C5H12O2 and a molecular weight of 104.14800 g/mol .

Fundamental Physical Properties

Table 1: Physical Properties of Pentane-2,3-diol

PropertyValue
Molecular Weight104.14800 g/mol
Density0.974 g/cm³
Boiling Point187.6°C at 760 mmHg , 209.24°C (rough estimate)
Melting Point50.86°C (estimate)
Flash Point90.4°C
Refractive Index1.4412
Storage Condition2-8°C

Chemical Characteristics

The presence of two hydroxyl groups on adjacent carbon atoms (C2 and C3) gives this compound its distinctive reactivity patterns, making it valuable for various chemical transformations. The molecule can exist as different stereoisomers due to the presence of two chiral centers.

Table 2: Chemical Parameters of Pentane-2,3-diol

PropertyValue
LogP0.13810
pKa14.75±0.26 (Predicted)
Exact Mass104.08400
Polar Surface Area (PSA)40.46000
IUPAC Namepentane-2,3-diol
InChIInChI=1S/C5H12O2/c1-3-5(7)4(2)6/h4-7H,3H2,1-2H3
SMILESCCC(O)C(C)O

Synthesis Methods

Several methods have been developed for the synthesis of Pentane-2,3-diol, ranging from laboratory-scale procedures to industrial production techniques.

Catalytic Asymmetric Dihydroxylation

One of the most significant approaches to synthesizing Pentane-2,3-diol is through catalytic asymmetric dihydroxylation (AD) of alkenes. This method enables stereoselective synthesis of diols:

  • The reaction typically employs osmium-based catalysts

  • Chiral ligands are used to control enantioselectivity

  • Cooxidants such as K3Fe(CN)6 facilitate the reaction

  • Additives like MeSO2NH2 accelerate the hydrolysis process

The catalytic cycle involves the formation of an osmium glycolate intermediate, followed by hydrolysis to release the diol product. Improvements in ligand design have led to enhanced enantioselectivity and broader substrate scope .

Building Block Approaches

Building block approaches have also been employed, particularly for synthesizing fluorinated derivatives related to Pentane-2,3-diol. These methods often utilize:

  • Commercially available fluorinated olefins as starting materials

  • Stereoselective reactions like Sharpless Asymmetric Dihydroxylation (SAD)

  • Ring-formation steps such as anionic cyclization reactions

Industrial and Research Applications

Pentane-2,3-diol demonstrates remarkable versatility across multiple domains, making it valuable for various industrial processes and research applications.

Industrial Utilization

In industrial settings, Pentane-2,3-diol serves several important functions:

  • As a solvent in various chemical processes due to its ability to dissolve both polar and non-polar substances

  • In the production of plastics and polymeric materials

  • As an intermediate in organic synthesis of more complex compounds

Its non-toxic nature makes it particularly attractive for applications in the food and cosmetic industries, where safety considerations are paramount .

Analytical Chemistry

In analytical chemistry, Pentane-2,3-diol has established retention indices that make it identifiable through gas chromatography:

Table 3: Gas Chromatography Retention Indices

Column TypeActive PhaseRetention IndexComment
CapillarySE-30 (non-polar)810Program not specified
CapillaryCarbowax 20M (polar)1553Program not specified

Current Research Developments

Research involving Pentane-2,3-diol continues to evolve, spanning various scientific disciplines and applications.

Advances in Stereochemical Control

Recent research has focused on improving the stereochemical control in the synthesis of Pentane-2,3-diol and related compounds. Enantioselective synthesis methods, particularly electrochemical approaches, have enabled the production of stereochemically pure forms of the compound .

The significance of these advances lies in the different properties and applications that specific stereoisomers may possess, especially in contexts where stereochemistry influences biological activity or material properties.

Product SpecificationPurityPrice RangeEstimated Delivery
Pentane-2,3-diol95%120.00 €~213.00 €April 21, 2025
Pentane-2,3-diol95%Inquiry requiredMay 2, 2025
Pentane-2,3-diolMin. 95%Inquiry requiredJune 2, 2025

This commercial availability facilitates research and industrial applications requiring this compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator